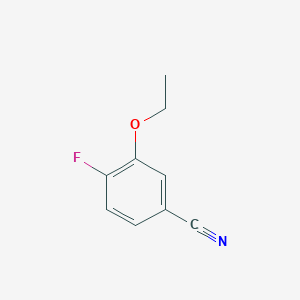

3-Ethoxy-4-fluorobenzonitrile

Beschreibung

3-Ethoxy-4-fluorobenzonitrile is a substituted benzonitrile derivative characterized by an ethoxy (-OCH₂CH₃) group at the 3-position and a fluorine atom at the 4-position of the aromatic ring. The ethoxy group contributes electron-donating effects, while fluorine introduces electron-withdrawing properties, creating a balance that influences reactivity, solubility, and applications in pharmaceuticals or agrochemicals.

Eigenschaften

IUPAC Name |

3-ethoxy-4-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKMPRFDERKMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-fluorobenzonitrile typically involves the reaction of 3-ethoxy-4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions often include the use of acetic anhydride as a dehydrating agent and activated carbon for decolorization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and recycling of solvents and catalysts to improve efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethoxy-4-fluorobenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Nucleophilic Substitution: Corresponding substituted benzene derivatives.

Reduction: 3-Ethoxy-4-fluorobenzylamine.

Oxidation: 3-Ethoxy-4-fluorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-4-fluorobenzonitrile has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: It is used in the development of potential drug candidates due to its unique structural features.

Material Science: It can be used in the synthesis of functional materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-4-fluorobenzonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways and receptors .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 3-Ethoxy-4-fluorobenzonitrile with key analogs:

Key Research Findings

- Electron Effects : The ethoxy group in this compound donates electrons via resonance, while fluorine withdraws electrons inductively. This duality enhances its suitability for nucleophilic aromatic substitution compared to analogs like 3-Fluoro-4-methoxybenzonitrile, where methoxy’s smaller size increases polarity but reduces lipophilicity .

- Steric and Positional Influences : 4-Ethoxy-2,3-difluorobenzonitrile (CAS 126162-96-7) exhibits reduced reactivity in certain coupling reactions due to steric hindrance from adjacent fluorine atoms, unlike the less hindered this compound .

- Bioactivity Potential: Compounds like 3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile (CAS 864063-09-2) demonstrate the impact of heterocyclic moieties on bioactivity, suggesting that this compound’s simpler structure may prioritize synthetic utility over direct pharmacological action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.